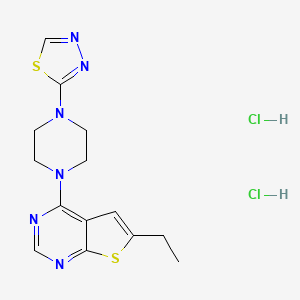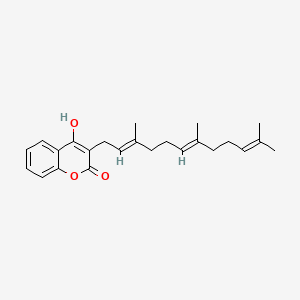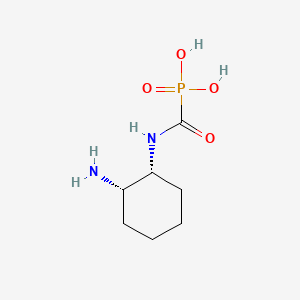![molecular formula C25H28N2O4 B560432 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol CAS No. 955371-84-3](/img/structure/B560432.png)
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol
Descripción general
Descripción
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol (CMPE) is a synthetic compound that has been studied for its potential applications in biomedical research. CMPE is a member of the carbazole family, which is composed of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. CMPE has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. In addition, CMPE has been shown to have potential therapeutic applications in cancer and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Cardioprotection Against Ouabain-Induced Toxicity
VK-II-86 has been studied for its protective effects against cardiotoxicity induced by ouabain, a cardiotonic glycoside. Research indicates that VK-II-86 can prevent ouabain-induced arrhythmogenic calcium waves and apoptosis in cardiac myocytes . This suggests its potential application in safeguarding heart tissue during treatments that involve cardiotonic glycosides.
Prevention of Hypokalaemia-Induced Ventricular Arrhythmia
The compound has shown promise in preventing ventricular arrhythmias caused by hypokalaemia, a common electrolyte disturbance with significant mortality risk . VK-II-86’s ability to normalize intracellular calcium homeostasis and repolarization reserve without affecting normal potassium levels positions it as a potential treatment for arrhythmias in hypokalaemic conditions .
Multi-Channel Effects on Cardiac Ion Channels
VK-II-86 exhibits multi-channel effects on cardiac ion channels, which are crucial for maintaining the heart’s electrical stability. It has been observed to prevent hypokalaemia-induced alterations in various ion channels, including the inward rectifier current (IK1), late sodium current (INa_L), and L-type calcium current (ICa) . These properties could be harnessed to develop new antiarrhythmic drugs.
Potential Treatment for Long QT Syndromes
Due to its effects on cardiac repolarization and calcium homeostasis, VK-II-86 may offer therapeutic benefits for conditions like Long QT Syndromes, where delayed repolarization can lead to arrhythmias . Its unique pharmacological profile, which includes the absence of beta-blocking activity, makes it a promising candidate for safe and effective treatment.
Role in Electrophysiological Drug Safety Testing
The fact that VK-II-86 does not alter action potential parameters under normal conditions but can prevent hypokalaemia-induced changes suggests its utility in electrophysiological drug safety testing . It could serve as a reference compound to assess the cardiac safety profile of new medications.
Research on Calcium Overload-Induced Cardiac Conditions
VK-II-86’s ability to inhibit spontaneous calcium release from the sarcoplasmic reticulum positions it as a valuable tool for studying calcium overload-induced cardiac conditions . It could help in understanding the mechanisms of various heart diseases and in the development of targeted therapies.
Investigating the Role of Ryanodine Receptors in Cardiac Function
Given its inhibitory action on ryanodine receptors (RyR2), VK-II-86 can be used to investigate the role of these receptors in cardiac function and arrhythmogenesis . This research could lead to new insights into the regulation of cardiac calcium signaling.
Apoptosis Prevention in Cardiomyocytes
VK-II-86 has been associated with the prevention of apoptosis in cardiomyocytes, which is a significant factor in cardiac pathologies . By understanding how VK-II-86 modulates apoptotic pathways, researchers can explore novel strategies to protect cardiac tissue during various stress conditions.
Mecanismo De Acción
VK-II-86, also known as 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol, is a carvedilol analogue . It has been studied for its potential in preventing hypokalaemia-induced ventricular arrhythmia .
Target of Action
VK-II-86 primarily targets the ryanodine receptors (RyR2) and various ion channels . RyR2 plays a crucial role in calcium homeostasis within the cell, and the ion channels are involved in maintaining the cell’s electrical activity.
Mode of Action
VK-II-86 interacts with its targets by inhibiting spontaneous calcium release from the sarcoplasmic reticulum (SR), which is mediated by RyR2 . It also affects the activity of various ion channels, including the inward rectifier current (I K1), late sodium current (I Na_L), and the L-type calcium current (I Ca) .
Biochemical Pathways
The compound’s interaction with RyR2 and ion channels affects several biochemical pathways. It normalizes calcium homeostasis, which is disrupted in conditions like hypokalaemia . It also influences the repolarization reserve, which is crucial for maintaining the normal rhythm of the heart .
Result of Action
VK-II-86 prevents hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve . It also prevents all hypokalaemia-induced changes in ion channel activity and oxidative stress .
Propiedades
IUPAC Name |
4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHNEODRHJYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
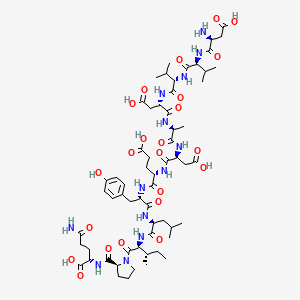
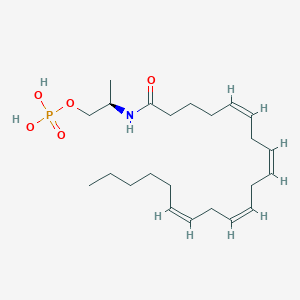

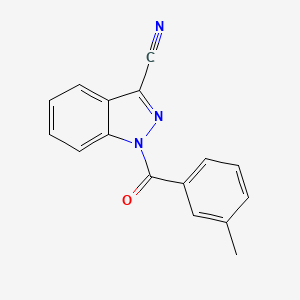
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
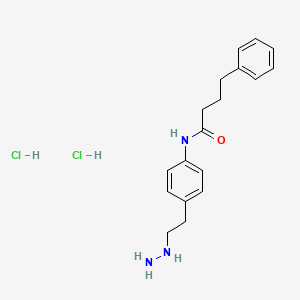

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
